molecular formula C17H10F2N2O4 B4856077 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide

Cat. No. B4856077
M. Wt: 344.27 g/mol
InChI Key: INOXQVHSHNCMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide, also known as BIBX1382, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis. 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of nuclear factor-κB (NF-κB). In addition, 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been shown to protect neurons from oxidative stress-induced cell death by activating the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation and survival, induction of apoptosis, inhibition of pro-inflammatory cytokine production, and neuroprotection. In cancer cells, 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been found to inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis. In addition, 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, by blocking the activation of NF-κB. This leads to the inhibition of inflammation and the prevention of tissue damage. Moreover, 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been found to protect neurons from oxidative stress-induced cell death by activating the PI3K/Akt pathway, which promotes cell survival and growth.

Advantages and Limitations for Lab Experiments

5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for EGFR inhibition, its ability to inhibit the production of pro-inflammatory cytokines, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, such as its poor solubility in aqueous solutions, its potential toxicity to non-target cells, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods for 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide, which can improve its yield, purity, and bioavailability. Moreover, the development of novel formulations and delivery systems for 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide can enhance its solubility and targeted delivery to specific tissues or cells. Finally, the identification of new targets and pathways for 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide can expand its therapeutic potential and provide new insights into the mechanisms of its action.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment. 5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has also been studied for its anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4/c18-10-2-3-12(11(19)6-10)20-17(22)13-7-15(25-21-13)9-1-4-14-16(5-9)24-8-23-14/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOXQVHSHNCMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2H-1,3-Benzodioxol-5-YL)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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